[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-7-1-3-8(4-2-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLIXMRUKITXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The reaction begins with ethyl 4-chloroacetoacetate, which reacts with thiourea in aqueous ethanol under reflux to yield ethyl [2-aminothiazol-4-yl]-acetate hydrochloride. The chlorine atom at the α-position of the ketone facilitates nucleophilic attack by the sulfur atom of thiourea, forming the thiazole ring. Typical conditions include a 1:1 molar ratio of α-haloketone to thiourea, temperatures of 70–80°C, and reaction times of 4–6 hours.
Introduction of 4-Bromo-Phenylamino Group
Post-thiazole formation, the 2-amino group undergoes nucleophilic aromatic substitution with 4-bromophenyl bromide. This step requires catalytic copper(I) iodide (5 mol%) and a base such as potassium carbonate in dimethylformamide (DMF) at 120°C for 24 hours. The reaction achieves moderate yields (60–70%) due to competing side reactions, necessitating careful purification via column chromatography.
Ester Hydrolysis to Acetic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using 6 M hydrochloric acid under reflux for 3 hours. This step proceeds quantitatively (>95% yield) but requires strict temperature control to prevent decarboxylation of the acetic acid side chain.
Metal-Mediated Synthesis via Sodium Intermediates
A high-yield alternative leverages sodium-mediated rearrangements, adapted from the synthesis of 4-bromo-2-nitrophenylacetic acid.
Formation of Sodium Cresylate Intermediate
4-Bromo-2-chlorotoluene reacts with metallic sodium in cyclohexane at 0–15°C to generate 4-bromo-2-nitrotolyl sodium. This intermediate undergoes a thermally induced rearrangement at 40–100°C to form 4-bromo-2-nitrobenzyl sodium, with reaction times of 5 hours.
Carboxylation with Carbon Dioxide
The benzyl sodium intermediate is treated with CO2 gas (0.8–0.9 L/min) at 25–45°C for 3 hours, yielding sodium 4-bromo-2-nitrophenylacetate. Acidification with dilute HCl precipitates the free acid, achieving yields of 93–97%.
Functional Group Interconversion
The nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium on carbon (10 wt%), followed by diazotization and coupling with thiazole precursors to install the phenylamino-thiazole moiety.
Carboxylation Approach for Acetic Acid Side Chain
Direct carboxylation of pre-formed thiazole derivatives provides an efficient route to the acetic acid functionality.
Thiazole Precursor Preparation
4-Methylthiazole is brominated at the 2-position using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 2-bromo-4-methylthiazole. Subsequent amination with 4-bromoaniline in the presence of cesium carbonate and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) forms the 2-(4-bromo-phenylamino)-thiazole intermediate.
Oxidation to Acetic Acid
The methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO4) in acidic aqueous medium. Optimal conditions involve 5% sulfuric acid, a temperature of 60°C, and a 4-hour reaction time, yielding 85–90% of the target compound.
Multi-Step Synthesis from Halogenated Intermediates
This approach prioritizes regiochemical control through sequential halogenation and coupling reactions.
Bromination of Phenylalanine Derivatives
4-Aminophenylalanine undergoes electrophilic bromination with bromine (Br2) in acetic acid, selectively introducing bromine at the para position. Protection of the amine group with tert-butoxycarbonyl (Boc) prevents undesired side reactions.
Thiazole Ring Construction
The Boc-protected amine reacts with 2-chloro-1-(thiazol-4-yl)ethanone in the presence of triethylamine, forming the 2-(4-bromo-phenylamino)-thiazole scaffold. Deprotection with trifluoroacetic acid (TFA) liberates the free amine, which is subsequently acetylated using chloroacetic anhydride.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | Thiazole formation, SNAr | 60–70 | Well-established protocol | Moderate yields, multi-step purification |
| Metal-Mediated | Sodium rearrangement, carboxylation | 93–97 | High yields, fewer steps | Requires handling reactive sodium |
| Carboxylation | Oxidation of methyl group | 85–90 | Direct side-chain functionalization | Harsh oxidation conditions |
| Multi-Step Halogenation | Regioselective bromination | 70–75 | Excellent regiochemical control | Lengthy synthesis, costly reagents |
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The bromo group can be reduced to a phenylamino group.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid is a chemical compound with potential applications in pharmaceutical testing and medicinal chemistry . Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities, making them useful in scientific research .
Scientific Research Applications
Thiazole-containing molecules have demonstrated diverse therapeutic applications and have been studied in clinical trials .
Anticonvulsant Activity
Thiazole derivatives have shown anticonvulsant properties in various studies . For instance, certain thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogs have displayed significant anticonvulsant activity . Specifically, analogues with a para-halogen-substituted phenyl attached to the thiazole ring are important for this activity .
Antimicrobial Activity
Substituted phenylthiazol-2-amine derivatives have exhibited potential antimicrobial activity . Compounds with electron-releasing groups (e.g., hydroxyl or methoxy groups) on the benzylidene portion have shown antimicrobial effects comparable to standard medications .
Cosmetics
Polymers, including those with thiazole structures, are used in cosmetic formulations as film formers, fixatives, and rheology modifiers . They can also be incorporated into nanoparticles for targeted delivery of fragrances and other active ingredients, enhancing bioactivity and stability in cosmetic products .
Mechanism of Action
The mechanism of action of [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid with analogs differing in substituents on the phenylamino group or thiazole ring. Key parameters include molecular properties, biological activities, and synthesis data.
Biological Activity
[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent, making it a promising candidate for drug development. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the bromo and phenylamino substituents enhances its biological activity by improving binding affinity to target molecules.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are typically in the low micromolar range, suggesting potent antimicrobial efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 4 |
| Escherichia coli | 8 - 16 |
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida species. Studies have reported IC50 values indicating effective inhibition of fungal growth, comparable to standard antifungal agents such as fluconazole .
| Fungal Strain | IC50 (µg/mL) |
|---|---|
| Candida albicans | 5 - 10 |
| Aspergillus niger | 10 - 20 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has shown significant cytotoxic effects against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these cell lines are reported to be less than those of established chemotherapeutics like doxorubicin, indicating a strong anticancer effect .
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-431 | < 1.5 |
| Jurkat | < 2.0 |
The mechanism of action for this compound involves its interaction with key enzymes and receptors involved in cellular processes. The thiazole ring can inhibit specific enzymes linked to inflammatory pathways and cancer progression. For instance, it may disrupt the activity of protein kinases or phosphatases that are crucial for tumor cell survival and proliferation.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the thiazole moiety and the bromo substitution on the phenyl ring in enhancing biological activity. Modifications on these groups can lead to variations in potency and selectivity against different biological targets. For example, the introduction of electron-donating groups on the phenyl ring has been shown to increase anticancer activity significantly .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity when combined with cell-penetrating peptides, suggesting a synergistic effect that could improve therapeutic outcomes against resistant bacterial strains .
- Anticancer Research : Another investigation focused on the compound's effects on cancer cell lines revealed that it induced apoptosis through mitochondrial pathways, emphasizing its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
